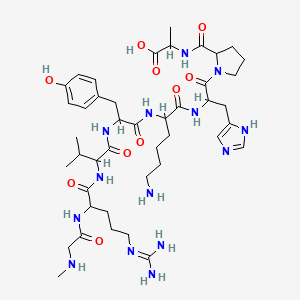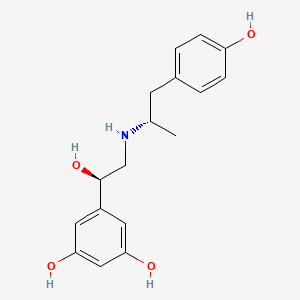
GanoderenicAcidA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ganoderenic Acid A is a bio-active sterol isolated from the medicinal mushroom Ganoderma lucidum. This compound belongs to the class of triterpenoids, which are known for their diverse biological activities. Ganoderenic Acid A has garnered significant attention due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ganoderenic Acid A involves several steps, starting from the initial substrate, acetyl-coenzyme A. This substrate undergoes a series of enzymatic reactions, including condensation by acetyl-CoA acetyltransferase to produce 3-hydroxy-3-methylglutaryl-CoA, which is then reduced by 3-hydroxy-3-methylglutaryl CoA reductase to produce mevalonate . Further steps involve cyclization and oxidation reactions to form the final triterpenoid structure.
Industrial Production Methods: Industrial production of Ganoderenic Acid A typically involves the cultivation of Ganoderma lucidum under controlled conditions. The mushrooms are harvested, dried, and subjected to extraction processes using solvents like ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate Ganoderenic Acid A .
Chemical Reactions Analysis
Types of Reactions: Ganoderenic Acid A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the triterpenoid structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of specific functional groups, affecting the compound’s reactivity.
Substitution: Substitution reactions can introduce new functional groups, potentially leading to derivatives with improved therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of Ganoderenic Acid A, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying triterpenoid biosynthesis and developing new synthetic methodologies.
Biology: Research has shown that Ganoderenic Acid A can modulate immune responses and exhibit anti-inflammatory effects.
Mechanism of Action
Ganoderenic Acid A exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the regulation of the p53 signaling pathway. By binding to MDM2, Ganoderenic Acid A inhibits the interaction between MDM2 and p53, leading to the stabilization and activation of p53. This results in the induction of apoptosis in cancer cells . Additionally, Ganoderenic Acid A has been shown to modulate the Ras/MAPK signaling pathway, contributing to its anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Ganoderenic Acid A is part of a larger family of triterpenoids found in Ganoderma lucidum. Similar compounds include:
- Ganoderic Acid B
- Ganoderic Acid C
- Ganoderic Acid D
- Ganoderic Acid E
Compared to these compounds, Ganoderenic Acid A is unique due to its specific molecular structure and the distinct biological activities it exhibits. For instance, while all these triterpenoids have anti-inflammatory properties, Ganoderenic Acid A has shown a more pronounced effect in regulating the p53-MDM2 pathway, making it particularly valuable in cancer research .
Properties
Molecular Formula |
C30H42O7 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(Z,2R)-6-[(7S,10S,13R,14R,15S)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16-,18?,19+,21?,23+,28+,29-,30+/m1/s1 |
InChI Key |
OVUOUFPIPZJGME-LEMQTWOJSA-N |
Isomeric SMILES |
C[C@H](CC(=O)/C=C(/C)\C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


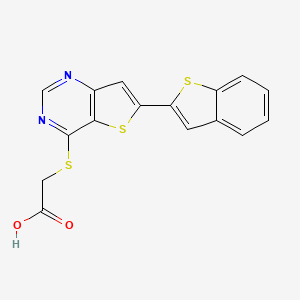
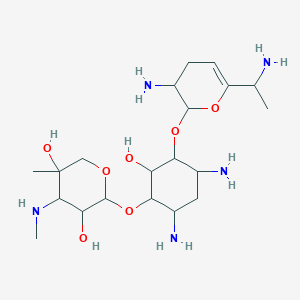
![Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10821068.png)
![2-amino-4-[4-[C-[[1-[carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B10821075.png)
![(2R,4'R,6R,9E,11R,13E,15E)-4',11-Dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B10821077.png)
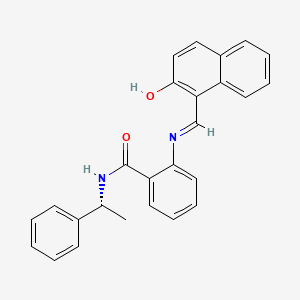
![N-[(2r)-Butan-2-Yl]-1-(2-Chlorophenyl)-N-Methylisoquinoline-3-Carboxamide](/img/structure/B10821091.png)

![(R)-3-{2-[4-(3,4-Dimethyl-phenyl)-piperazin-1-yl]-ethyl}-2,3-dihydro-isoindol-1-one](/img/structure/B10821100.png)
![(12Z,14E,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-8-{(E)-[(2E)-(piperidin-1-ylmethylidene)hydrazinylidene]methyl}-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trie](/img/structure/B10821134.png)
